molecular formula C10H4BrClF3N B14785499 5-Bromo-2-chloro-4-trifluoromethyl-quinoline

5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Cat. No.: B14785499
M. Wt: 310.50 g/mol
InChI Key: OEFSHEJCWCOVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-trifluoromethyl-quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

5-Bromo-2-chloro-4-trifluoromethyl-quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its binding affinity to biological receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-chloro-4-trifluoromethyl-quinoline include other halogenated quinolines and trifluoromethyl-substituted heterocycles. Examples include:

  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 6-Fluoro-2-cyanoquinoline
  • 4,5-Dichloroquinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H4BrClF3N

Molecular Weight

310.50 g/mol

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H4BrClF3N/c11-6-2-1-3-7-9(6)5(10(13,14)15)4-8(12)16-7/h1-4H

InChI Key

OEFSHEJCWCOVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.